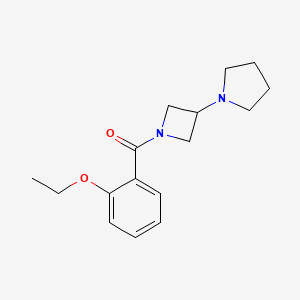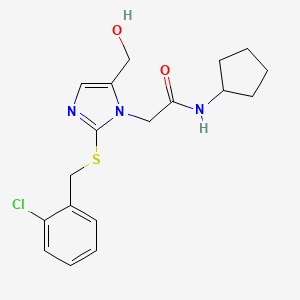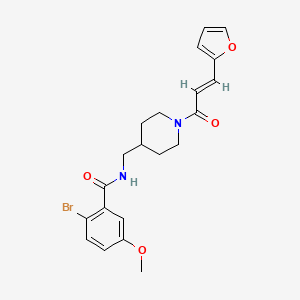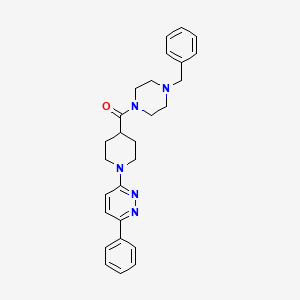![molecular formula C26H28N4O3S B2870941 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 1260918-91-9](/img/structure/B2870941.png)
2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Crystal Structures and Molecular Conformation
Studies on compounds with similar structures, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, have focused on their crystal structures. These molecules exhibit a folded conformation, where the pyrimidine ring inclines at various angles to the benzene ring. This structural information is crucial for understanding the molecular geometry and potential reactivity or binding characteristics of related compounds (Subasri et al., 2017).
Antifolate Activity
Research on classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates highlights their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds, synthesized from key intermediates and various aryl thiols, demonstrated significant inhibitory activity against human DHFR and the growth of several tumor cells in culture, indicating their potential in cancer research (Gangjee et al., 2007).
Anticancer Activity
Several studies have synthesized novel derivatives of pyrimidine and pyrrolopyrimidine, examining their anticancer activities. These compounds have shown potent anticancer activity comparable to established chemotherapy agents like doxorubicin against various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
In Vitro Cytotoxic Activity
The in vitro cytotoxic activity of certain pyrazolyl-acetamide derivatives on cancer cell lines has also been investigated, with some compounds showing appreciable growth inhibition against a range of cancer cell lines. This research points to the potential of these compounds in developing new anticancer agents (Al-Sanea et al., 2020).
Dual Inhibitor Activity
Compounds based on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffolds have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and DHFR. These studies highlight the therapeutic potential of such compounds in targeting multiple pathways in cancer and infectious diseases (Gangjee et al., 2008).
Mechanism of Action
Future Directions
The future research directions for this compound could include further exploration of its potential uses, particularly in the field of medicinal chemistry. Given the broad range of activities exhibited by heterocyclic compounds, this compound could potentially be developed into a pharmaceutical drug .
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-5-15-30-25(32)24-23(21(16-27-24)18-9-7-6-8-10-18)29-26(30)34-17-22(31)28-19-11-13-20(14-12-19)33-4-2/h6-14,16,27H,3-5,15,17H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBZYJGPDQQTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2870861.png)
![Methyl 3-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2870863.png)
![2-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B2870864.png)

![5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2870866.png)
![N1-(2-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2870867.png)

![2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2870869.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2870875.png)
methanone](/img/structure/B2870877.png)

